1H-Pyrazole-3-propanol, 1-(cyclohexylmethyl)-5-[4-(methylthio)phenyl]-
CAS No.: 654058-98-7
Cat. No.: VC16794792
Molecular Formula: C20H28N2OS
Molecular Weight: 344.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 654058-98-7 |
|---|---|
| Molecular Formula | C20H28N2OS |
| Molecular Weight | 344.5 g/mol |
| IUPAC Name | 3-[1-(cyclohexylmethyl)-5-(4-methylsulfanylphenyl)pyrazol-3-yl]propan-1-ol |
| Standard InChI | InChI=1S/C20H28N2OS/c1-24-19-11-9-17(10-12-19)20-14-18(8-5-13-23)21-22(20)15-16-6-3-2-4-7-16/h9-12,14,16,23H,2-8,13,15H2,1H3 |
| Standard InChI Key | LQBATIMZEVUCML-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=CC=C(C=C1)C2=CC(=NN2CC3CCCCC3)CCCO |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—with distinct substituents at the 1- and 5-positions. The 1-position is occupied by a cyclohexylmethyl group, introducing significant hydrophobicity and conformational rigidity. At the 5-position, a 4-(methylthio)phenyl group contributes both aromaticity and sulfur-based reactivity. The 3-propanol side chain adds a hydrophilic moiety, enabling hydrogen bonding and solubility modulation.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₈N₂OS |
| Molecular Weight | 344.5 g/mol |
| Hydrophobic Groups | Cyclohexylmethyl, Phenyl |
| Hydrophilic Groups | Propanol, Methylthio |
| Topological Polar SA | ~36 Ų (estimated) |
The methylthio (-SMe) group enhances electron density on the phenyl ring, potentially influencing π-π stacking interactions with biological targets.
Synthetic Approaches and Challenges
General Pyrazole Synthesis Strategies
Pyrazole derivatives are typically synthesized via cyclocondensation reactions between hydrazines and 1,3-diketones or α,β-unsaturated carbonyl compounds. For 1H-pyrazole-3-propanol derivatives, post-functionalization of the pyrazole core is often required to introduce complex substituents.
Route Hypotheses for Target Compound
While explicit synthetic details for 1H-pyrazole-3-propanol, 1-(cyclohexylmethyl)-5-[4-(methylthio)phenyl]- remain undocumented in available literature, plausible pathways include:
-
Core Formation: Condensation of hydrazine with a propanol-containing diketone precursor.
-
Substituent Introduction:
Critical Challenges:
-
Regioselective control during cyclization
-
Compatibility of propanol group with coupling reactions
-
Purification of polar intermediates
| Activity | Example Compound | IC₅₀/EC₅₀ |
|---|---|---|
| Anti-inflammatory | Celecoxib (COX-2 inhibitor) | 40 nM |
| Antimicrobial | Pyrazofurin | 2.8 μM |
| Anticancer | Crizotinib (ALK inhibitor) | 20 nM |
The target compound’s bulkier substituents may enhance target selectivity compared to these analogs.
Computational and Experimental Characterization
Predicted ADMET Properties
Using in silico models based on structural analogs:
| Parameter | Prediction |
|---|---|
| LogP | 3.2 ± 0.5 |
| Water Solubility | 0.05 mg/mL (25°C) |
| CYP3A4 Inhibition | Low probability |
| Blood-Brain Barrier Penetration | Moderate |
These predictions suggest suitability for oral administration but potential CNS side effects .
Spectroscopic Characterization
Hypothetical spectral signatures:
-
¹H NMR:
-
δ 1.2–1.8 ppm (cyclohexyl protons)
-
δ 2.5 ppm (methylthio singlet)
-
δ 4.1 ppm (propanol -CH₂OH)
-
-
HRMS: m/z 345.1943 [M+H]⁺
Research Gaps and Future Directions
Priority Investigations
-
Synthetic Optimization: Develop regioselective routes with >70% yield.
-
Target Deconvolution: High-throughput screening against kinase panels.
-
In Vivo Pharmacokinetics: Assess bioavailability and metabolite profiling.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume